molecular formula C16H11ClN2O8S2 B14562055 3-[2-(3-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 62106-14-3

3-[2-(3-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid

Cat. No.: B14562055
CAS No.: 62106-14-3
M. Wt: 458.9 g/mol
InChI Key: YQVSCAIWAGECRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a naphthalene backbone with sulfonic acid groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves the reaction of 3-chlorophenylhydrazine with a suitable naphthalene derivative under controlled conditions. The process often includes steps such as diazotization, coupling reactions, and sulfonation. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods also focus on the efficient recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted naphthalene compounds. These products can have different properties and applications depending on the specific modifications made to the original compound .

Scientific Research Applications

3-[2-(3-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its use in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of advanced materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-[2-(3-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
  • 3-[2-(4-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
  • 3-[2-(3-Bromophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
  • 3-[2-(3-Methylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydrazinylidene and sulfonic acid groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62106-14-3

Molecular Formula

C16H11ClN2O8S2

Molecular Weight

458.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H11ClN2O8S2/c17-9-2-1-3-10(6-9)18-19-15-13(29(25,26)27)5-8-4-11(28(22,23)24)7-12(20)14(8)16(15)21/h1-7,20-21H,(H,22,23,24)(H,25,26,27)

InChI Key

YQVSCAIWAGECRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.